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molecular formula C15H14O4 B1266072 3-Benzyloxy-4-methoxybenzoic acid CAS No. 58452-00-9

3-Benzyloxy-4-methoxybenzoic acid

Cat. No. B1266072
M. Wt: 258.27 g/mol
InChI Key: YPDXIGBSOBESNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06329370B1

Procedure details

A solution of KMnO4 (24.81 g, 0.157 mole) in water (100 ml) was added under stirring with a solution of tetrabutylammonium bromide (50.61 g, 0.157 mole) in water (200 ml), diluting with further water (200 ml). The solid was separated by filtration, squeezed and dissolved in pyridine (300 ml). The solution was dropped into a solution of 3-benzyloxy-4-methoxy-benzaldehyde (38.2 g, 0.157 mole), prepared as described in example 52, in pyridine (150 ml) in water bath. After 3 hours the mixture was brought to acidic pH with 1N HCl, the solid was filtered off and the mother liquors were extracted more times with CH2Cl2. The organic phase was anhydrified, concentrated and the residue taken up in 1N NaOH and washed with ethyl ether. The aqueous solution was acidified and extracted twice with CH2Cl2, brought to dryness, discoloured with TONSIL® and concentrated to small volume. The precipitate was filtered to give 35.869 g of the title compound (yield: 88%).
Name
Quantity
24.81 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50.61 g
Type
catalyst
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
88%

Identifiers

REACTION_CXSMILES
[O-:1][Mn](=O)(=O)=O.[K+].[CH2:7]([O:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][C:22]=1[O:23][CH3:24])[CH:18]=[O:19])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.N1C=CC=CC=1>[CH2:7]([O:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][C:22]=1[O:23][CH3:24])[C:18]([OH:1])=[O:19])[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
24.81 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
38.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CC1OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50.61 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in pyridine (300 ml)
CUSTOM
Type
CUSTOM
Details
prepared
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
EXTRACTION
Type
EXTRACTION
Details
the mother liquors were extracted more times with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted twice with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to small volume
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 35.869 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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